![molecular formula C20H18N4O3S B2879580 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251616-28-0](/img/structure/B2879580.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the pyrimidine and pyridine moieties. The final step usually involves the formation of the thioacetamide linkage under controlled conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-products. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and pyridine rings, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting cellular processes and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-3-yl)acetamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrimidin-4-yl)acetamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methylpyridin-3-yl)acetamide
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide is unique due to the presence of both pyridine and pyrimidine rings, along with the thioacetamide linkage. This combination of structural features may confer unique biological activity and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound's chemical structure and properties are essential for understanding its biological activity:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C15H15N3O5 |
Molecular Weight | 317.30 g/mol |
CAS Number | 1170047-53-6 |
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Interaction : It can bind to receptors, potentially modulating signaling pathways related to inflammation or cancer progression.
- Antiviral Activity : Similar compounds have demonstrated antiviral properties, suggesting potential efficacy against viral infections.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antiviral Properties
Recent studies have shown that derivatives of heterocyclic compounds similar to this one can inhibit viral replication. For example, compounds with pyrimidine rings have been tested against various viruses, demonstrating significant antiviral effects at low concentrations with minimal cytotoxicity .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Heterocyclic compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specific analogs have been shown to target cancer cell lines effectively .
Antimicrobial Effects
Preliminary studies indicate that compounds with similar structures exhibit antibacterial and antifungal activities. The thioacetamide group is known for enhancing the antimicrobial potency of heterocyclic compounds .
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that a related compound inhibited the replication of herpes simplex virus (HSV) in vitro by over 90% at a concentration of 50 µM while maintaining low cytotoxicity (CC50 = 600 µM) .
- Anticancer Research : Investigations into pyrimidine derivatives highlighted their role as selective inhibitors for epidermal growth factor receptor (EGFR), which is critical in many cancers . The compound's structural features may enhance its binding affinity to such targets.
- Antimicrobial Testing : A recent evaluation of thioacetamide derivatives showed promising results against pathogenic bacteria, indicating the potential for this compound to serve as a template for developing new antimicrobial agents .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-7-19(24-20(23-13)15-3-2-6-21-10-15)28-11-18(25)22-9-14-4-5-16-17(8-14)27-12-26-16/h2-8,10H,9,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDPYWROLATVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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